Amino(cyclohex-2-en-1-yl)acetic acid
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Overview
Description
Amino(cyclohex-2-en-1-yl)acetic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an amino group attached to a cyclohexene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino(cyclohex-2-en-1-yl)acetic acid can be synthesized through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate can then be hydrolyzed to yield the desired amino acid . Another method involves the esterification of amino acids using thionyl chloride in the presence of an esterifying alcohol .
Industrial Production Methods
Industrial production of amino acids, including this compound, often involves large-scale fermentation processes or chemical synthesis routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Amino(cyclohex-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while reduction can produce cyclohex-2-en-1-ylmethanol.
Scientific Research Applications
Amino(cyclohex-2-en-1-yl)
Properties
CAS No. |
62090-88-4 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11) |
InChI Key |
PYQPZOZULLHXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)N |
Origin of Product |
United States |
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